molecular formula C14H13N3O5S B12056511 Sulfanitran-13C6

Sulfanitran-13C6

Cat. No.: B12056511
M. Wt: 341.29 g/mol
InChI Key: GWBPFRGXNGPPMF-BWWUJVEXSA-N
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Description

Sulfanitran-13C6 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of Sulfanitran, which is an antibacterial and anticoccidial agent commonly used in poultry feeds. Sulfanitran also acts as a multidrug resistance protein 2 (MRP2) stimulator, increasing the affinity of MRP2 for estradiol-17-β-D-glucuronide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanitran-13C6 involves the incorporation of carbon-13 into the sulfanilamide ring of Sulfanitran. The process typically starts with the preparation of carbon-13 labeled aniline, which is then subjected to nitration to form carbon-13 labeled nitroaniline. This intermediate is further reacted with acetic anhydride to produce carbon-13 labeled acetanilide. The final step involves the sulfonation of carbon-13 labeled acetanilide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is essential for the purification and isolation of this compound .

Chemical Reactions Analysis

Types of Reactions

Sulfanitran-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfanitran-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Sulfanitran-13C6 exerts its effects by stimulating multidrug resistance protein 2 (MRP2). This stimulation increases the affinity of MRP2 for estradiol-17-β-D-glucuronide, facilitating its transport and excretion. The molecular targets of this compound include the MRP2 protein and associated pathways involved in drug resistance and metabolism .

Comparison with Similar Compounds

Sulfanitran-13C6 is unique due to its stable isotope labeling, which allows for precise tracing in various studies. Similar compounds include:

These compounds share similar applications but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in stimulating MRP2 and its associated effects .

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

341.29 g/mol

IUPAC Name

N-[4-[(4-nitrophenyl)sulfamoyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4+1,5+1,8+1,9+1,11+1,14+1

InChI Key

GWBPFRGXNGPPMF-BWWUJVEXSA-N

Isomeric SMILES

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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